molecular formula C13H22N2O B15073137 (R)-1-[[(S)-2-Aminopropyl](benzyl)amino]-2-propanol CAS No. 162150-54-1

(R)-1-[[(S)-2-Aminopropyl](benzyl)amino]-2-propanol

Cat. No.: B15073137
CAS No.: 162150-54-1
M. Wt: 222.33 g/mol
InChI Key: RSXGAEPLEHQTKS-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-[(S)-2-Aminopropylamino]-2-propanol is a chiral amino alcohol featuring a 2-propanol backbone substituted with a benzyl group and an (S)-2-aminopropyl moiety. Its stereochemical configuration (R at the propanol carbon and S at the aminopropyl branch) is critical for its physicochemical and pharmacological behavior.

Properties

CAS No.

162150-54-1

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

(2R)-1-[[(2S)-2-aminopropyl]-benzylamino]propan-2-ol

InChI

InChI=1S/C13H22N2O/c1-11(14)8-15(9-12(2)16)10-13-6-4-3-5-7-13/h3-7,11-12,16H,8-10,14H2,1-2H3/t11-,12+/m0/s1

InChI Key

RSXGAEPLEHQTKS-NWDGAFQWSA-N

Isomeric SMILES

C[C@@H](CN(CC1=CC=CC=C1)C[C@@H](C)O)N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(S)-2-Aminopropylamino]-2-propanol typically involves the regioselective ring-opening of epoxides with amines. This method is metal- and solvent-free, using acetic acid as a mediator to achieve high yields and excellent regioselectivity . Another approach involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of catalytic processes, such as the Sandmeyer reaction, allows for the substitution of aromatic amino groups via diazonium salts and subsequent displacement with nucleophiles . These methods ensure high purity and yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-[(S)-2-Aminopropylamino]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, replacing functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid for ring-opening reactions, hydrogen gas for reduction, and diazonium salts for substitution . Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the chiral centers.

Major Products Formed

Major products formed from these reactions include β-amino alcohols, ketones, aldehydes, and substituted amines .

Scientific Research Applications

Chemistry

In chemistry, ®-1-[(S)-2-Aminopropylamino]-2-propanol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for enantioselective synthesis and as a precursor for various pharmaceuticals .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable conjugates with proteins makes it useful for bioconjugation studies .

Medicine

Medically, ®-1-[(S)-2-Aminopropylamino]-2-propanol is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and receptors .

Industry

Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of ®-1-[(S)-2-Aminopropylamino]-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Differences

The compound is compared to four structurally related amino alcohols (Table 1):

Table 1. Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(R)-1-[(S)-2-Aminopropylamino]-2-propanol C13H21N3O 235.33 Benzyl, (S)-aminopropyl
(2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol [3] C11H17NO 179.26 Phenyl, dimethylamino
Carvedilol [4] C24H26N2O4 406.47 Carbazol-4-yloxy, o-methoxyphenoxyethyl
(S)-2-amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one [5] C17H25N3O 287.41 Benzyl-cyclopropylamino, pyrrolidine
  • Substituent Impact: The benzyl group in the target compound enhances lipophilicity compared to phenyl or phenoxy groups in analogs . The (S)-aminopropyl branch introduces stereospecific interactions, distinguishing it from dimethylamino (e.g., [3]) or cyclopropyl-pyrrolidine substituents (e.g., [5]).

Physicochemical Properties

Estimated Properties (Based on Structural Analogies):

  • logP : ~1.8 (higher than phenyl-substituted analogs [3] due to benzyl group).
  • Solubility : Lower water solubility compared to mandelate salts (e.g., compounds 6 and 7 in ) .
  • Stability : Tertiary amine structure (like [3]) suggests resistance to oxidation, unlike primary amines .

Pharmacological Activity

While direct data for the target compound is unavailable, inferences from analogs suggest:

  • Beta-Blocking Potential: The amino alcohol motif is shared with carvedilol, a known β/α-adrenergic blocker. The benzyl group may reduce β1-selectivity compared to carvedilol’s carbazole moiety .
  • Stereochemical Influence: The (R)-propanol configuration may enhance receptor binding affinity, as seen in enantiomer-specific activity of beta-blockers .

Biological Activity

(R)-1-[(S)-2-Aminopropylamino]-2-propanol is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : (R)-1-[(S)-2-Aminopropylamino]-2-propanol
  • CAS Number : 162150-54-1
  • Molecular Formula : C13H22N2O
  • Molecular Weight : 222.33 g/mol

The stereochemistry of (R)-1-[(S)-2-Aminopropylamino]-2-propanol is crucial for its biological activity, influencing its interaction with various biological targets.

Research indicates that (R)-1-[(S)-2-Aminopropylamino]-2-propanol may exert its effects through several mechanisms:

  • Neurotransmitter Modulation : The compound has been studied for its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of mood disorders such as depression and anxiety.
  • Chiral Selectivity : The specific arrangement of atoms in this compound allows for selective binding to neurotransmitter receptors, potentially leading to enhanced therapeutic effects compared to non-chiral counterparts.

Biological Activities

The compound has shown promise in various pharmacological studies:

  • Antidepressant Effects : Initial studies suggest that (R)-1-[(S)-2-Aminopropylamino]-2-propanol may act as an antidepressant by modulating serotonin levels in the brain, similar to selective serotonin reuptake inhibitors (SSRIs).
  • Anxiolytic Effects : Its potential as an anxiolytic agent has also been explored, indicating a role in reducing anxiety symptoms through neurotransmitter regulation.

Toxicological Profile

Toxicological assessments have indicated that while (R)-1-[(S)-2-Aminopropylamino]-2-propanol is generally well-tolerated, it can cause skin burns upon contact due to its chemical nature. Studies have shown no significant systemic toxicity at lower exposure levels .

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-1-[(S)-2-Aminopropylamino]-2-propanol:

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated modulation of serotonin pathways in animal models.
Study 2Anxiolytic EffectsShowed reduction in anxiety-like behaviors in rodent models.
Study 3Toxicity AssessmentIndicated low systemic toxicity but potential for dermal irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.